Angiopep-2-Cys

Description

Contextualization of Blood-Brain Barrier (BBB) Permeability Challenges in Central Nervous System (CNS) Therapeutics Research

The BBB's restrictive nature stems from several key features. The endothelial cells forming the barrier are connected by tight junctions, which severely limit the passive diffusion of substances between the cells (paracellular transport). medtechbcn.com Furthermore, the BBB has a low rate of pinocytosis, the process by which cells engulf extracellular fluid, and is equipped with numerous efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump many foreign substances, including potential drugs, out of the brain. medtechbcn.comfrontiersin.org

These protective mechanisms mean that for a drug to effectively reach the CNS, it must possess specific physicochemical properties, such as small molecular size and high lipid solubility, or be able to utilize specific transport systems. medtechbcn.com Consequently, a vast number of potentially effective therapeutic compounds for CNS disorders fail to reach their intended targets in sufficient concentrations. nih.gov This has led to high attrition rates for CNS drug candidates in clinical trials and remains a major obstacle in pharmaceutical research and development. nih.govsimbecorion.com

To overcome these challenges, researchers are exploring various strategies, including invasive methods like direct injection into the brain, and non-invasive approaches that aim to either temporarily disrupt the BBB or exploit its natural transport mechanisms. mdpi.comfrontiersin.org One of the most promising non-invasive strategies involves harnessing receptor-mediated transcytosis (RMT). drug-dev.com RMT is a physiological process where molecules bind to specific receptors on the surface of the BBB's endothelial cells and are then transported across the cell in vesicles. drug-dev.com This "Trojan horse" approach allows for the delivery of larger molecules, including peptides and proteins, that would otherwise be unable to cross the BBB. drug-dev.com

Evolution of Brain-Targeting Peptides: From Aprotinin (B3435010) to Angiopep-2 and Angiopep-2-Cys

The quest for peptides that can effectively shuttle therapeutic cargoes across the BBB has led to the identification and engineering of several candidates. An early example is aprotinin, a bovine pancreatic trypsin inhibitor, which was observed to cross the BBB. This discovery paved the way for identifying the key structural elements responsible for this transport.

Through further research, a family of peptides known as Angiopeps was developed. These peptides were designed based on the aprotinin structure and optimized for their ability to bind to the low-density lipoprotein receptor-related protein 1 (LRP1), a receptor highly expressed on the surface of BBB endothelial cells. LRP1 is a key player in RMT, facilitating the transport of various endogenous ligands, and thus presents an attractive target for brain-targeting strategies.

Angiopep-2, a 19-amino-acid peptide, emerged as a particularly efficient LRP1-targeting ligand. It demonstrated significantly higher brain penetration capabilities compared to its predecessors. To further enhance its utility in research and drug development, a modified version, this compound, was created. This variant incorporates a cysteine residue at the C-terminus of the Angiopep-2 sequence. The addition of this cysteine provides a reactive thiol group, which is invaluable for conjugating Angiopep-2 to a wide array of molecules, including small molecule drugs, nanoparticles, and imaging agents, without compromising its ability to bind to LRP1 and traverse the BBB.

Significance of this compound as a Research Ligand for Receptor-Mediated Transcytosis (RMT)

This compound has become a crucial tool in the study of RMT and the development of brain-penetrating therapeutics. Its primary significance lies in its ability to act as a specific and efficient shuttle across the BBB via the LRP1 pathway. This allows researchers to investigate the mechanisms of RMT in detail and to design and test novel drug delivery systems that can effectively target the CNS.

By conjugating various payloads to this compound, scientists can assess the brain uptake of different therapeutic and diagnostic agents. This has been instrumental in preclinical studies across various disease models, including brain tumors and neurodegenerative diseases. The ability to attach different molecules to this compound provides a versatile platform for exploring the potential of a wide range of compounds that would otherwise be excluded from the brain.

Furthermore, the use of this compound helps in understanding the intricacies of LRP1-mediated transport. Research utilizing this peptide contributes to a deeper knowledge of the receptor's function, its expression levels in health and disease, and the specific molecular interactions that govern its role in transcytosis. This knowledge is vital for optimizing the design of future brain-targeting therapies that leverage this important transport pathway.

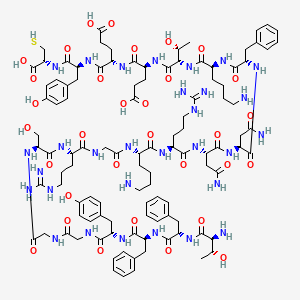

Structure

2D Structure

Properties

Molecular Formula |

C107H154N30O32S |

|---|---|

Molecular Weight |

2404.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)/t56-,57-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,87+,88+/m1/s1 |

InChI Key |

NTEVJSCQHIRPSH-ZYRNEBAYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CS)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O |

Origin of Product |

United States |

Mechanistic Research into Angiopep 2 Cys and Receptor Interactions

Elucidation of Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) Binding Dynamics

The ability of Angiopep-2 and its derivatives to cross the BBB is fundamentally linked to its specific binding to the LRP1 receptor. researchgate.netnih.gov LRP1 is a large, multiligand receptor from the low-density lipoprotein receptor family, known for its role in transporting a variety of ligands across the BBB. nih.govaacrjournals.org Research has focused on characterizing this interaction to optimize the design of brain-penetrant therapeutics.

In vitro studies using cultured brain endothelial cells and neurons have been crucial in confirming the binding affinity of Angiopep-2-Cys for LRP1. rndsystems.com Studies show that functionalizing lipid nanoparticles (LNPs) with this compound leads to improved transfection efficiency in these cell types, indicating successful receptor interaction and uptake. rndsystems.com The specific involvement of LRP1 has been demonstrated through several experimental approaches. For instance, fluorescently labeled Angiopep-2 has been shown to co-localize with LRP1 on brain endothelial cell monolayers. researchgate.netnih.gov

Competition assays have further solidified the role of LRP1. In these studies, the binding of Angiopep-2 is inhibited by the presence of other known LRP1 ligands, such as activated alpha-2-macroglobulin (α2M). researchgate.netnih.gov This competitive inhibition indicates that Angiopep-2 and α2M share the same receptor, confirming LRP1 as the binding partner. researchgate.netnih.gov Similarly, conjugating Angiopep-2 to a monoclonal antibody (mAb) that does not normally bind LRP1 confers the ability for LRP1-dependent uptake into brain endothelial cells. aacrjournals.org

Research has also explored how the density of Angiopep-2 on a nanoparticle surface affects its interaction with brain endothelial cells. One study using human cerebral microvascular endothelial cells (hCMEC/D3) found a positive correlation between the surface density of Angiopep-2 and cellular association, suggesting that a higher number of ligands can increase binding avidity. biorxiv.org

Table 1: Effect of Angiopep-2 Surface Density on Nanoparticle Association with hCMEC/D3 Cells This table illustrates the relationship between the density of Angiopep-2 on nanoparticles and their association with a human brain endothelial cell line, as observed in a 2D cell culture model. Data is conceptualized based on findings reported in scientific literature. biorxiv.org

| Angiopep-2 Surface Density | Relative Cellular Association | Observation |

|---|---|---|

| Low | Low | Baseline association with cells. |

| Medium | Medium | Increased cellular association with higher ligand density. |

| High | High | Strong positive correlation, with a distinctive inflection point suggesting optimal binding avidity is reached. biorxiv.org |

| Very High | High | Saturation of binding sites may occur, leading to a plateau in cellular association. biorxiv.org |

To understand the binding dynamics at an atomic level, researchers have employed molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov Since an experimental structure for the full LRP1 protein is not available, computational models are built using homology modeling and neural network-based algorithms. mdpi.combiorxiv.org These simulations investigate the interaction between Angiopep-2 and the specific ligand-binding domains of LRP1. nih.gov

Table 2: Calculated Binding Energies from Molecular Docking of Angiopep-2 with LRP1 Domains This table summarizes the binding energy calculations from molecular docking simulations, indicating the strength of the interaction between Angiopep-2 and key LRP1 receptor clusters. Negative values denote favorable binding. nih.govmdpi.com

| LRP1 Domain | Angiopep-2 Model | Mean Binding Energy (kcal/mol) | Significance |

|---|---|---|---|

| CR56 (Cluster II) | Model 1 | -5.25 ± 0.2 | Indicates stable and specific binding. nih.govmdpi.com |

| CR56 (Cluster II) | Model 2 | -7.8 ± 1.2 | Represents a model with higher binding energy. nih.govmdpi.com |

| CR56 (Cluster II) | Average (excluding Model 2) | -5.68 ± 0.6 | Shows consistent and favorable interaction across multiple predicted peptide conformations. mdpi.com |

| CR17 (Cluster III) | Not specified | -5.67 (free Angiopep-Cys) | Demonstrates that binding to other LRP1 domains is also energetically favorable. researchgate.net |

LRP1 contains four distinct clusters of complement-type repeats, with clusters II and IV being primarily responsible for the majority of ligand-binding interactions. mdpi.comresearchgate.netjci.org Computational studies have identified two specific domains as being of high interest for Angiopep-2 binding: the CR56 double module in cluster II and the CR17 repeat in cluster III. nih.govresearchgate.net

The interaction with the CR56 cluster is believed to be particularly important for initiating transcytosis. researchgate.netresearchgate.net Molecular docking results show that Angiopep-2 binding to this domain is site-specific. nih.govnih.gov A critical interaction involves the binding of Angiopep-2 to an aspartic acid residue at position 929 (929Asp) of the LRP1 receptor. nih.govmdpi.com This interaction is significant because it mimics the binding of the receptor-associated protein (RAP), a molecular chaperone known to regulate LRP1 ligand binding and mediate a transcytosis mechanism. nih.govmdpi.com The binding is characterized by electrostatic clashes, which are crucial for the specificity of the interaction. mdpi.com In contrast, binding to the CR17 domain appears to be less site-specific but involves a lysine (B10760008) residue on Angiopep-2, which is relevant for the internalization of other physiological ligands like apolipoprotein. nih.govresearchgate.net

Table 3: Key Amino Acid Interactions between Angiopep-2 and the LRP1 CR56 Domain This table details the specific types of molecular interactions and the key residues on the LRP1 receptor's CR56 domain that are involved in binding Angiopep-2, as identified through molecular docking simulations. nih.govmdpi.com

| Interaction Type | LRP1 Residues Involved (in CR56) | Significance |

|---|---|---|

| Electrostatic Clashes | 29Asp, 70Asp | These interactions are critical for the specificity of the binding and are involved in 29% of the total bonds formed. mdpi.com |

| Pi Interaction | 16Arg, 27Asp, 28Asp, 62Asn, 63Trp, 64Arg | These interactions contribute to the stability of the ligand-receptor complex. nih.govmdpi.com |

| Key Residue Binding | 929Asp (equivalent to 29Asp of CR5) | This specific binding is thought to mimic the interaction with the RAP protein, thereby triggering receptor-mediated transcytosis. nih.govmdpi.com |

| Other Interacting Residues | 30Cys, 80Cys | These cysteine residues also participate in forming the binding pocket. nih.govmdpi.com |

Investigation of Receptor-Mediated Transcytosis (RMT) Across the Blood-Brain Barrier (BBB)

The binding of this compound to LRP1 is the first step in a crucial process known as receptor-mediated transcytosis (RMT), which allows the peptide and its attached cargo to be transported across the formidable BBB. aacrjournals.orgnih.gov This process involves the endocytosis of the ligand-receptor complex on the luminal side of the brain endothelial cells, transport through the cell in vesicles, and exocytosis on the abluminal side into the brain parenchyma. dovepress.com

The transcytosis of Angiopep-2 has been extensively studied using various in vitro models of the BBB. These models typically consist of a monolayer of brain endothelial cells, such as bEnd.3 (mouse) or hCMEC/D3 (human) cells, cultured on a porous membrane in a Transwell apparatus or within more sophisticated microfluidic "BBB-on-a-chip" systems. biorxiv.orgdovepress.comjst.go.jp Studies have consistently shown that Angiopep-2 possesses a higher capacity for transcytosis compared to other ligands like transferrin and lactoferrin. researchgate.netnih.gov

The mechanism is confirmed to be LRP1-mediated, as the transport of Angiopep-2-functionalized nanoparticles can be inhibited by co-incubation with free Angiopep-2, which saturates the LRP1 receptors. dovepress.com Interestingly, research comparing different in vitro models has revealed nuances in the transport mechanism. For example, in a static Transwell model, higher Angiopep-2 density on nanoparticles was found to negatively correlate with BBB penetration, whereas in a dynamic BBB-on-a-chip model, higher density led to increased penetration. biorxiv.org This suggests that fluidic forces and the dynamic nature of blood flow may play a significant role in modulating nanoparticle interactions and subsequent transcytosis in vivo. biorxiv.org

The effectiveness of Angiopep-2 as a brain shuttle is heavily reliant on the high expression levels of LRP1 on brain capillary endothelial cells. researchgate.netaacrjournals.org This overexpression provides an abundance of targets for this compound and its conjugates to bind to, facilitating efficient RMT. nih.govdovepress.com The LRP1 receptor is continuously endocytosed from the cell membrane and recycled, making it an attractive and reliable target for drug delivery across the BBB. dovepress.com

The direct link between LRP1 expression and enhanced BBB penetration is a cornerstone of the Angiopep-2 delivery platform. nih.gov Studies have shown that conjugating Angiopep-2 to molecules that cannot otherwise cross the BBB, from small molecules to large biologics like monoclonal antibodies, endows them with the ability to penetrate the barrier. aacrjournals.org This enhanced uptake is directly attributable to the LRP1-targeting function conferred by the Angiopep-2 moiety. aacrjournals.org The strategy of using Angiopep-2 to engage the overexpressed LRP1 receptors on the BBB has been validated in numerous preclinical studies and forms the basis for its use in developing therapies for central nervous system diseases. aacrjournals.orgnih.gov

Discrimination from P-glycoprotein (P-gp) Efflux Mechanisms

A formidable obstacle in brain drug delivery is the action of efflux pumps, such as P-glycoprotein (P-gp), at the BBB. wikipedia.orgtandfonline.com P-gp, also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent pump that actively transports a wide array of xenobiotic substances out of cells, thereby reducing their intracellular concentration and therapeutic efficacy. wikipedia.org

Crucially, for a brain-delivery vector to be effective, it must evade recognition and expulsion by P-gp. Research indicates that Angiopep-2 successfully bypasses this mechanism. A key study demonstrated that the transport and accumulation of Angiopep-2 in brain endothelial cells were not affected by the presence of cyclosporin (B1163) A, a known P-gp inhibitor. researchgate.net This finding strongly suggests that Angiopep-2 is not a substrate for the P-gp efflux pump. researchgate.net Further studies using Angiopep-2-modified polymeric micelles loaded with Rhodamine 123 (a P-gp substrate) showed that the modified micelles could overcome the efflux activity of proteins like P-gp, enhancing transport across the BBB in contrast to the free drug. nih.gov This ability to circumvent P-gp efflux is a critical feature that distinguishes this compound-functionalized systems as a viable strategy for central nervous system drug delivery.

Exploration of Dual Targeting: BBB Transcytosis and Targeted Cellular Uptake in Glioma Research Models

Angiopep-2's therapeutic potential is significantly enhanced by its dual-targeting capability. mdpi.com This peptide not only facilitates transport across the BBB but also selectively targets glioma cells, which, like the brain's endothelial cells, overexpress the Low-density lipoprotein receptor-related protein 1 (LRP1). mdpi.comnih.gov This dual action is mediated by the LRP1 receptor, which Angiopep-2 binds with high affinity. rsc.org The process involves two sequential steps: first, receptor-mediated transcytosis across the brain endothelial cells, and second, receptor-mediated endocytosis into LRP1-positive tumor cells that have infiltrated the brain parenchyma. nih.gov This strategy has been leveraged to design numerous nanosystems aimed at improving the efficacy of chemotherapeutics like doxorubicin (B1662922) and paclitaxel (B517696) in animal models of glioma. mdpi.com

The second stage of Angiopep-2's dual-targeting mechanism involves its specific binding to and internalization by glioma cells. nih.gov Glioblastoma multiforme (GBM), an aggressive brain tumor, is characterized by the overexpression of LRP1 on its cell surfaces. researchgate.netmdpi.com This overexpression provides a distinct target for Angiopep-2-functionalized therapeutic agents once they have crossed the BBB. mdpi.comnih.gov

The process begins with the binding of Angiopep-2 to LRP1 on the glioma cell membrane. nih.govnih.gov Molecular docking studies have investigated this interaction, revealing high binding energies and specific binding sites, particularly involving the CR56 and CR17 ligand-binding domains of LRP1, which facilitates the internalization process. nih.govresearchgate.net Following binding, the receptor-ligand complex is internalized into the tumor cell via endocytosis. nih.govmdpi.com

Research using Angiopep-2-functionalized gold nanorods demonstrated significantly higher cellular uptake in LRP1-positive C6 glioma cells compared to control nanoparticles. mdpi.com This confirms that the uptake is a receptor-mediated event, providing a mechanism for the selective accumulation of therapeutic payloads within the tumor tissue while minimizing exposure to healthy brain cells.

Table 1: Comparative BBB Penetration of Nanoparticle Formulations

This table presents data from a study on gene delivery systems, showing how Angiopep-2 modification enhances the ability of lipid-polymer hybrid nanoparticles (LPNPs) to cross an in vitro BBB model.

| Nanoparticle Formulation | Average Particle Size (nm) | BBB Penetration Rate (at 2h) | Cumulative BBB Penetration Rate (at 24h) |

| pDNA-(ss)373 LPNPs | 181.00 | 0.44% | 22.00% |

| Ang-pDNA-(ss)373 LPNPs | 193.00 | 0.63% | 23.35% |

| Ang-TAT-pDNA-(ss)373 LPNPs | 199.33 | 1.02% | 27.22% |

| Ang-TAT-Fe₃O₄-pDNA-(ss)373 LPNPs | 302.33 | 1.55% | 29.69% |

| Data sourced from a 2020 study on gene delivery to brain glioma. rsc.org |

The combination of efficient BBB transcytosis and specific tumor cell uptake results in a powerful synergistic effect, leading to enhanced therapeutic outcomes in preclinical glioma models. mdpi.comacs.org This synergy ensures that a higher concentration of the therapeutic agent reaches and accumulates at the tumor site than would be possible with non-targeted approaches. acs.org

The modification of drug delivery systems with Angiopep-2 has been shown to significantly improve their performance. For instance, conjugating Angiopep-2 to nanoparticles loaded with chemotherapeutics or nucleic acids leads to effective suppression of tumor growth and improved survival times in mice with brain tumors. mdpi.com Similarly, a recombinant protein featuring Angiopep-2 demonstrated superior BBB penetration and accumulation in glioma compared to its non-targeted counterpart. acs.org This enhanced accumulation directly translates to greater therapeutic efficacy, as demonstrated by studies where Angiopep-2-modified systems achieved the strongest anti-glioblastoma effects and the longest median survival times in animal models. acs.org

This dual-action mechanism effectively overcomes two of the most significant barriers in brain cancer therapy: the physical barrier of the BBB and the challenge of specifically targeting tumor cells within the complex environment of the brain. mdpi.comnih.gov

Table 2: Binding Energies of Angiopep-2 Models with LRP-1 CR56 Cluster

Molecular docking simulations provide insight into the interaction strength between Angiopep-2 and the LRP-1 receptor. Lower binding energy indicates a more stable and favorable interaction.

| Angiopep-2 Model | Mean Binding Energy (kcal/mol) | Standard Deviation |

| Model 1 | -5.68 | 0.6 |

| Model 2 | -7.8 | 1.2 |

| Model 3 | -5.68 | 0.6 |

| Model 4 | -5.68 | 0.6 |

| Model 5 | -5.68 | 0.6 |

| Data adapted from molecular docking results published in 2022. researchgate.net |

Peptide Design, Synthesis, and Chemical Modification Methodologies for Angiopep 2 Cys

Angiopep-2 Peptide Sequence and Structural Attributes in Research Context

Angiopep-2 is a 19-amino acid synthetic peptide that has been extensively researched for its capacity to transport substances across the blood-brain barrier (BBB). beilstein-journals.org Discovered through high-throughput screening of various analogues, it was identified as a peptide carrier that can efficiently cross the BBB and accumulate in the brain parenchyma. creative-peptides.comnovoprolabs.com The primary structure of Angiopep-2 consists of the amino acid sequence TFFYGGSRGKRNNFKTEEY (Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr). creative-peptides.comnovoprolabs.comnih.gov

This peptide is a ligand for the low-density lipoprotein receptor-related protein-1 (LRP1), which is highly expressed on the endothelial cells of the BBB and is also overexpressed on various tumor cells, such as glioblastomas. creative-peptides.comnih.govnih.gov The ability of Angiopep-2 to bind to LRP1 facilitates its transport across the BBB via a process known as receptor-mediated transcytosis. beilstein-journals.orgnih.gov This dual-targeting capability—first targeting the BBB and then the tumor cells—makes Angiopep-2 a valuable vector for delivering therapeutic agents to the central nervous system. creative-peptides.comnih.gov The structure of Angiopep-2 is derived from the human Kunitz domain, and its specific sequence, particularly the SRGKRN domain, is understood to be crucial for its binding to the LRP1 receptor. creative-peptides.com The peptide contains three primary amine groups—the N-terminus and the side chains of two lysine (B10760008) residues—which have been utilized as sites for conjugation. nih.gov

Strategic Incorporation of Cysteine (Angiopep-2-Cys) for Functionalization

To enhance the utility of Angiopep-2 as a delivery vector, a modified version known as this compound was developed. This variant incorporates a cysteine residue, creating a new site for specific chemical modifications.

This compound is a conjugate of Angiopep-2 and cysteine, with the cysteine residue typically added at the C-terminus of the original peptide sequence. rndsystems.comtocris.comrndsystems.commedchemexpress.com The resulting sequence is TFFYGGSRGKRNNFKTEEYC. rndsystems.comtocris.com The primary motivation for this modification is the introduction of a sulfhydryl (thiol) group, which serves as a highly specific chemical handle for conjugation. nih.govnih.gov While the native Angiopep-2 peptide has three amine groups that can be used for conjugation, these sites may not always provide the desired specificity or may be involved in receptor binding. nih.gov The addition of a unique C-terminal cysteine provides a single, predictable site for attaching various molecules, including drugs, imaging agents, and nanoparticles, without altering the core sequence responsible for LRP1 binding. nih.govresearchgate.net This strategy allows for the creation of well-defined bioconjugates with a controlled peptide-to-cargo ratio. researchgate.net

The addition of a C-terminal cysteine is designed to preserve the essential bioactivity of the peptide, which is its ability to interact with LRP1 receptors and facilitate BBB transport. rndsystems.comtocris.comrndsystems.com Research demonstrates that this compound successfully functionalizes nanoparticles and lipid nanoparticles (LNPs) to target LRP1 receptors. rndsystems.comtocris.comrndsystems.com However, the introduction of the thiol group can influence the peptide's conformational behavior. One observed effect is the spontaneous formation of disulfide bonds between the cysteine residues of two this compound peptides, leading to dimerization. nih.govunimore.it This dimerization is a time-dependent process that can occur in solution. nih.govunimore.it While this represents a conformational change, the modified peptide retains its targeting function, as demonstrated by the successful use of this compound conjugates in various delivery systems. nih.govresearchgate.net The modification strategy aims to leverage the new functional group for conjugation while ensuring the peptide's crucial biological targeting mechanism remains intact. creative-peptides.com

Table 1: Comparison of Angiopep-2 and this compound

| Feature | Angiopep-2 | This compound |

|---|---|---|

| Sequence | TFFYGGSRGKRNNFKTEEY | TFFYGGSRGKRNNFKTEEYC |

| Molecular Formula | C₁₀₄H₁₄₉N₂₉O₃₁ nih.gov | C₁₀₇H₁₅₄N₃₀O₃₂S rndsystems.com |

| Molecular Weight (g/mol) | ~2301.46 novoprolabs.com | ~2404.64 rndsystems.comtocris.com |

| Key Functional Groups for Conjugation | N-terminal amine, ε-amino groups of Lysine residues nih.gov | C-terminal thiol (sulfhydryl) group nih.govnih.gov |

| Primary Receptor | LRP1 creative-peptides.comnih.gov | LRP1 rndsystems.comtocris.comrndsystems.com |

Advanced Conjugation Chemistries for this compound Bioconjugation

The C-terminal cysteine on this compound enables the use of specific and efficient bioconjugation techniques. These methods allow for the stable attachment of payloads to the peptide vector.

Thiol-maleimide "click" chemistry is a widely used and highly efficient method for conjugating this compound to other molecules. rndsystems.comtocris.comnih.gov This reaction involves the specific and rapid formation of a stable thioether bond between the thiol group of the cysteine residue and a maleimide (B117702) group present on the molecule to be conjugated. nih.govnih.govresearchgate.net This chemistry is favored for its high selectivity and ability to proceed under mild, aqueous conditions, which helps preserve the biological activity of the peptide and the attached cargo. nih.gov

This strategy has been successfully applied to link this compound to a variety of platforms, including:

Polymeric Nanoparticles: this compound has been conjugated to maleimide-functionalized polymers like poly(lactic-co-glycolic acid) (PLGA) and zein-PEG to create brain-targeting nanomedicines. nih.govnih.govunimore.it

Lipid Nanoparticles (LNPs): The peptide is used to functionalize LNPs for targeted mRNA delivery to brain cells. rndsystems.comtocris.comrndsystems.com

Proteins: Chemoenzymatic approaches have been used to conjugate Angiopep-2 to proteins like single-chain variable fragments (scFv) for enhanced BBB transport. researchgate.net

The efficiency of the thiol-maleimide conjugation can be monitored and quantified, for instance, by using the Ellman's assay to measure the amount of unreacted free thiol groups. nih.gov

Oxime ligation is another advanced conjugation chemistry used for creating peptide bioconjugates. rsc.org This method involves the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. rsc.orgmdpi.com The oxime linkage is stable under physiological conditions and across a broad pH range. mdpi.com

In the context of Angiopep-2, oxime chemistry has been employed to conjugate drug molecules like daunomycin. nih.govmdpi.com However, this strategy typically utilizes the inherent amine functional groups on the Angiopep-2 peptide (the N-terminus and the two lysine side chains) rather than the thiol group of a C-terminal cysteine. nih.govmdpi.com For this purpose, the peptide is first modified to introduce a ketone or aldehyde, or the drug is modified to contain an aminooxy group. For example, daunomycin has been conjugated to the N-terminus or lysine residues of Angiopep-2 via an oxime linkage. nih.gov While a powerful tool for creating peptide-drug conjugates, this specific application of oxime ligation to Angiopep-2 does not directly involve the cysteine residue of this compound but rather provides an alternative route for functionalizing the peptide backbone. beilstein-journals.orgnih.gov

Table 2: Conjugation Chemistries for Angiopep-2 Functionalization

| Chemistry | Reacting Group on Peptide | Reacting Group on Cargo | Resulting Linkage | Primary Application Context |

|---|---|---|---|---|

| Thiol-Maleimide Click Chemistry | Thiol (-SH) from C-terminal Cysteine | Maleimide | Thioether Bond nih.gov | Conjugation of this compound to nanoparticles, polymers, and proteins. rndsystems.comnih.govresearchgate.net |

| Oxime Ligation | Amine (-NH₂) from N-terminus or Lysine (modified with an oxo-group) | Aminooxy (-ONH₂) | Oxime Bond nih.govmdpi.com | Conjugation of drugs (e.g., daunomycin) to the Angiopep-2 backbone. nih.govmdpi.com |

Compound Names Mentioned in this Article

Angiopep-2

this compound

Cysteine

Daunomycin

Glutathione

Poly(lactic-co-glycolic acid) (PLGA)

Amide Coupling (e.g., Sulfo-NHS/EDC Activation)

Amide coupling is a widely used method for conjugating Angiopep-2 to other molecules. This technique typically involves the activation of a carboxylic acid group to form an active ester, which then reacts with a primary amine to create a stable amide bond. nih.gov A common approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). thermofisher.comthermofisher.com

The process generally follows these steps:

Activation: The carboxyl group on a molecule is activated by EDC to form an O-acylisourea intermediate. thermofisher.com This intermediate can be unstable in aqueous solutions.

Stabilization: NHS or sulfo-NHS reacts with the intermediate to form a more stable NHS or sulfo-NHS ester. thermofisher.comthermofisher.com This two-step process, often performed at a pH between 4.5 and 7.2, increases the efficiency of the conjugation reaction. thermofisher.comthermofisher.com

Conjugation: The NHS/sulfo-NHS ester then reacts with a primary amine on Angiopep-2, such as the N-terminus or the epsilon-amino group of a lysine residue, to form a stable amide bond. nih.gov This reaction is most efficient at a pH of 7-8. thermofisher.com

This method has been used to conjugate Angiopep-2 to various entities, including gold nanorods, where the carboxyl groups on a polyethylene (B3416737) glycol (PEG) linker were activated with EDC and sulfo-NHS before reacting with the peptide. researchgate.net

Carbamate (B1207046) Ester Bond Formation

Carbamate ester bonds offer another avenue for conjugating molecules to Angiopep-2. This type of linkage can be designed to be reversible, which may be advantageous for drug delivery applications. mdpi.com

In one study, a triphenylphosphonium-containing compound, PAPTP, was coupled to the N-terminus of Angiopep-2 via a reversible carbamate ester bond. mdpi.com This strategy was employed to improve the brain delivery of PAPTP, which on its own cannot cross the blood-brain barrier. mdpi.com The formation of the carbamate linkage allowed the resulting conjugate to be delivered to the brain. mdpi.com While generally more stable than ester bonds, carbamate bonds can be designed to be cleavable under specific physiological conditions. rsc.org

Copper-Free Click Chemistry Approaches

Copper-free click chemistry has emerged as a powerful and highly specific method for bioconjugation, and it has been successfully applied to Angiopep-2. aacrjournals.orgaacrjournals.org This approach often involves the reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097) to form a stable triazole ring. rsc.org

Key features of this methodology include:

High Specificity: The reaction is highly selective, minimizing side reactions with other functional groups in the peptide.

Biocompatibility: It proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.

In one example, Angiopep-2 was functionalized with a DBCO group on its N-terminus. rsc.org This DBCO-Angiopep-2 was then reacted with an azide-modified monoclonal antibody (mAb) to create a homogeneous mAb-Angiopep-2 conjugate. rsc.org Another study utilized copper-free click chemistry to attach four Angiopep-2 peptides to an anti-HER2 mAb, creating the conjugate ANG4043. aacrjournals.orgaacrjournals.org This was achieved by first modifying the mAb with a linker containing a cyclooctyne (B158145) moiety, followed by reaction with azide-functionalized Angiopep-2. aacrjournals.orgaacrjournals.org Similarly, polymeric nanoparticles have been functionalized with DBCO-modified Angiopep-2 via a copper-free click reaction with azido-groups on the nanoparticle surface. biorxiv.org

Analysis of Conjugation Site and Stoichiometry on Biological Activity

The specific site of conjugation on Angiopep-2 and the number of attached molecules (stoichiometry) can significantly impact the biological activity of the resulting conjugate. researchgate.netnih.gov Angiopep-2 has multiple potential conjugation sites, including the N-terminal amine and the side-chain amines of its two lysine residues (Lys10 and Lys15). nih.govmdpi.com

Effects of N-terminus vs. Lysine Side Chain Conjugation on Receptor Binding

The choice of conjugation site can influence the conjugate's ability to bind to its target receptor, LRP1. researchgate.net Modification of the lysine residues could potentially interfere with LRP1 binding, as the positive charges of these residues may be important for the interaction. rsc.orgrsc.org

A study comparing daunomycin conjugates of Angiopep-2 found that conjugation at the N-terminus resulted in the highest in vitro cytostatic effect on glioblastoma cells. nih.gov In contrast, when daunomycin was conjugated to the lysine side chain at position 15, the efficacy was significantly reduced. nih.gov This suggests that preserving the integrity of the lysine side chains may be crucial for optimal receptor interaction and subsequent biological activity. Homogeneous conjugation of Angiopep-2 to a monoclonal antibody via the N-terminus also showed a higher binding affinity for LRP1 compared to a heterogeneous variant. rsc.org

Influence of Drug Molecule Number and Position on Conjugate Efficacy

The number of drug molecules attached to a single Angiopep-2 peptide can have a complex and non-linear effect on the conjugate's efficacy. researchgate.netnih.gov It is not always the case that increasing the drug load leads to a better therapeutic outcome.

Systematic studies with Angiopep-2-daunomycin conjugates revealed that:

A conjugate with a single daunomycin molecule at the N-terminus was highly effective. nih.gov

A conjugate with two daunomycin molecules, one at the N-terminus and one on the Lys10 side chain, also showed high efficacy. nih.gov

However, increasing the number of drug molecules to three (at the N-terminus, Lys10, and Lys15) actually decreased the efficacy of the conjugate. nih.gov

Table 1: Effect of Daunomycin Conjugation Site and Number on Cytostatic Effect (IC50) in U87 Glioblastoma Cells

| Conjugate | Daunomycin Position(s) | Number of Daunomycin Molecules | IC50 (µM) nih.gov |

|---|---|---|---|

| Compound 3 | N-terminus | 1 | Highest Efficacy |

| Compound 2 | Lys15 | 1 | Significantly Decreased Efficacy |

| Compound 7 | N-terminus, Lys10 | 2 | High Efficacy |

| Compound with 3 Dau | N-terminus, Lys10, Lys15 | 3 | Decreased Efficacy |

Note: This table is a qualitative representation based on the findings of the cited study. Specific IC50 values were reported in the original publication.

Strategies for Enhancing this compound Stability and Circulation Half-Life in Research

A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the bloodstream, leading to a short circulation half-life. mdpi.comresearchgate.net Several strategies are being explored to enhance the stability of Angiopep-2.

Incorporation of Non-Natural Amino Acids: Replacing L-amino acids with their D-isomers at proteolytically sensitive sites can significantly increase resistance to degradation. researchgate.netrsc.org A "retro-inverso" isomer of Angiopep-2, composed of D-amino acids in the reverse sequence, was designed to enhance metabolic resistance. mdpi.com This D-peptide demonstrated resistance to proteolysis in rat serum, whereas the native L-Angiopep-2 was rapidly degraded. researchgate.net

N- and C-terminal Modifications: Capping the N-terminus (e.g., with acetylation) and the C-terminus (e.g., with amidation) can block the action of exopeptidases, which cleave peptides from their ends. rsc.orggoogle.com

Cyclization: Creating a cyclic structure can make the peptide backbone less accessible to proteases. rsc.org

Linker Design: The choice of linker can also influence stability. For instance, moving away from cysteine-maleimide linkages, which can undergo deconjugation, to more stable bonds like those formed through click chemistry can improve the durability of the conjugate in circulation. rsc.orgrsc.org

These strategies aim to improve the pharmacokinetic profile of this compound conjugates, allowing for a longer duration of action and potentially greater therapeutic efficacy.

Table of Compounds

| Compound Name | |

|---|---|

| Angiopep-2 | |

| This compound | |

| Daunomycin | |

| Paclitaxel | |

| Doxorubicin (B1662922) | |

| Etoposide | |

| PAPTP (5-(4-phenoxybutoxy)psoralen derivative) | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |

| N-hydroxysuccinimide (NHS) | |

| N-hydroxysulfosuccinimide (sulfo-NHS) |

Design of Retro-Inverso D-Peptide Isomers

A significant challenge in the therapeutic application of peptides like Angiopep-2 is their susceptibility to degradation by proteases in the bloodstream and within cells, which limits their in vivo half-life and efficacy. rsc.orgacs.org To overcome this, researchers have designed a retro-inverso isomer of Angiopep-2, often termed DAngiopep. acs.orgresearchgate.netnih.gov This design strategy involves two key modifications to the original peptide (LAngiopep):

Inversion of Chirality: All L-amino acids are replaced with their D-amino acid counterparts.

Reversal of Sequence: The sequence of the amino acids is reversed.

This retro-inverso isomerization results in a peptide with a reversed N-to-C terminus direction and D-amino acid composition. The side-chain topology of the retro-inverso peptide is similar to the parent L-peptide, which can allow it to retain its biological activity, such as binding to the LRP-1 receptor. researchgate.netacs.org However, the altered peptide backbone makes it resistant to cleavage by natural proteases, which are stereospecific for L-amino acid substrates. acs.orgupenn.edu

Studies comparing LAngiopep with its retro-inverso isomer, DAngiopep, have shown that while both peptides can be taken up by LRP-1 expressing cells, DAngiopep exhibits significantly enhanced stability. acs.orgnih.gov For example, DAngiopep was found to be resistant to proteolysis in fresh rat blood serum, whereas a substantial portion of LAngiopep was degraded within hours. acs.orgacs.org This increased stability makes retro-inverso isomers like DAngiopep promising ligands for developing robust drug delivery systems for the brain. mdpi.comacs.org

| Peptide Isomer | Environment | Time Point | Percentage Degraded | Reference |

|---|---|---|---|---|

| LAngiopep | Fresh Rat Blood Serum | 2 hours | >85% | acs.orgnih.gov |

| DAngiopep | Fresh Rat Blood Serum | 8 hours | ~0% | upenn.edu |

| LAngiopep | Lysosomal Homogenate | Not specified | Susceptible to proteolysis | acs.org |

| DAngiopep | Lysosomal Homogenate | Not specified | High stability | acs.org |

Linker Chemistry Optimization for Improved Conjugate Stability

The conjugation of this compound to therapeutic agents or nanocarriers is a critical step that relies on optimized linker chemistry to ensure the stability and efficacy of the final conjugate. The C-terminal cysteine provides a sulfhydryl group that is commonly used for conjugation via maleimide-thiol chemistry. nih.govrndsystems.comresearchgate.net This reaction forms a stable thioether bond, linking the peptide to a maleimide-functionalized molecule. jst.go.jptocris.com

Several factors are considered in optimizing linker chemistry:

Linker Type: Besides maleimide chemistry, other strategies involve using linkers like succinyl groups to form ester or amide bonds. For instance, the drug conjugate GRN1005 (formerly ANG1005) utilized a succinyl linker to attach three paclitaxel molecules to the two lysine side chains and the N-terminus of Angiopep-2. aacrjournals.orgnih.gov Oxime linkages have also been used to conjugate daunomycin to Angiopep-2. nih.govresearchgate.net

Linker Length and Composition: The length and chemical nature of the linker can influence the properties of the conjugate. For example, polyethylene glycol (PEG) linkers are often incorporated to improve solubility and circulation time. nih.govresearchgate.net The length of the PEG chain can be varied to optimize nanoparticle properties. jst.go.jp In other applications, shortening the linker has been explored to bring the payload closer to the antibody, potentially influencing stability and manufacturing processes. acs.org

Cleavable vs. Non-Cleavable Linkers: The choice between a stable (non-cleavable) linker and a cleavable one depends on the therapeutic strategy. Stable linkers, like the thioether bond from maleimide chemistry, ensure the cargo remains attached to the peptide. nih.gov In contrast, cleavable linkers are designed to release the drug at the target site, for example, in the reductive environment of a tumor or upon enzymatic action in lysosomes. nih.govnih.gov Studies have explored enzyme-labile spacers to facilitate drug release within the cell. nih.gov

Optimization of the surface density of Angiopep-2 on nanoparticles is another crucial aspect. Studies have shown that varying the molar feed ratio of the peptide to the nanoparticle can control the number of conjugated peptides, which in turn influences the nanoparticle's ability to bind to LRP1 and cross the BBB. biorxiv.orgresearchgate.net

| Conjugate/System | Attached Molecule | Linker Type/Reaction | Conjugation Site on Angiopep-2 | Reference |

|---|---|---|---|---|

| This compound Nanoparticles | Polymeric Nanoparticles | Thiol-maleimide click chemistry | C-terminal Cysteine | rndsystems.comtocris.com |

| ANG1005 (GRN1005) | Paclitaxel (3 molecules) | Succinyl linker (ester/amide bonds) | N-terminus, Lys10, Lys15 | aacrjournals.orgnih.gov |

| Angiopep-2-Daunomycin Conjugates | Daunomycin | Oxime linkage | N-terminus, Lys10, Lys15 | nih.govresearchgate.net |

| An2-PAPTP | PAPTP (Psoralen derivative) | Carbamate ester bond | N-terminus | nih.gov |

| Angiopep-2-PEG-DSPE Micelles | PEG-DSPE | Maleimide-thiol reaction | C-terminal Cysteine | acs.orgresearchgate.net |

In Vitro and In Vivo Peptide Degradation Studies

Evaluating the degradation of this compound and its conjugates is essential for predicting their in vivo behavior and therapeutic window. These studies are typically conducted in vitro using models that mimic physiological conditions and are validated by in vivo experiments.

In Vitro Degradation:

Serum Stability: A primary test involves incubating the peptide or conjugate in plasma or serum (e.g., from rats or humans) and monitoring its integrity over time, often using techniques like High-Performance Liquid Chromatography (HPLC). acs.orgacs.org As mentioned, these studies have demonstrated the rapid degradation of L-peptides like LAngiopep compared to their highly stable retro-inverso (D-peptide) counterparts. acs.orgupenn.edu

Lysosomal Degradation: To simulate the intracellular environment following endocytosis, peptides are incubated with lysosomal homogenates, typically extracted from rat liver. nih.govacs.org Analysis of the resulting mixture by mass spectrometry helps identify cleavage sites and degradation products. nih.govresearchgate.netnih.gov For example, degradation studies of Angiopep-2-daunomycin conjugates in lysosomal homogenates revealed specific cleavage sites and showed that the stability and resulting metabolites depended on the drug's conjugation position. nih.govresearchgate.net

In Vivo Degradation:

Metabolite Identification: In vivo studies involve administering the conjugate to animal models (e.g., rats or mice) and analyzing samples from tissues like the liver at different time points. nih.gov For an Angiopep-2 conjugate named An2-PAPTP, HPLC/MS analysis of liver extracts identified several metabolites resulting from the degradation of the peptide chain, such as PAPTPL-Isoleucine and PAPTPL-Isoleucine-Threonine. nih.gov

Pharmacokinetics: While detailed pharmacokinetic studies fall outside this scope, the underlying degradation is a key determinant of the conjugate's half-life. The rapid elimination half-life of conjugates like GRN1005 (3.6 hours) reflects their in vivo processing and degradation. aacrjournals.org

These degradation studies are crucial for understanding the structure-activity relationship of Angiopep-2 conjugates. They reveal that not only the peptide backbone (L- vs. D-form) but also the nature and position of the linker and conjugated drug can significantly impact stability and how the active agent is released. nih.govacs.org Ultimately, these findings guide the design of more stable and effective Angiopep-2-based therapeutics. chemrxiv.orgresearchgate.netchemrxiv.org

Angiopep 2 Cys in Advanced Delivery System Research

Functionalization of Nanoparticle Platforms for Brain-Targeted Delivery

The conjugation of Angiopep-2-Cys to nanoparticles leverages receptor-mediated transcytosis to ferry therapeutic payloads into the brain. creative-peptides.com This strategy has been applied to a wide array of nanoparticle types, each with unique properties and potential advantages for brain delivery. mdpi.com

Polymeric nanoparticles are versatile carriers due to their biocompatibility and tunable characteristics. biorxiv.org Angiopep-2 functionalization has been shown to significantly enhance their brain-targeting capabilities.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA nanoparticles are widely studied for drug delivery. When functionalized with Angiopep-2, these nanoparticles demonstrate improved transport across the BBB. dntb.gov.ua For instance, Angiopep-2 decorated PLGA hybrid nanoparticles carrying doxorubicin (B1662922), when combined with high-intensity focused ultrasound, led to a mean survival time of 56 days in glioblastoma-bearing mice. mdpi.com The surface density of Angiopep-2 on polymeric nanoparticles is a critical factor, with studies indicating that an optimal density enhances BBB penetration and glioblastoma targeting. biorxiv.orgbiorxiv.org

PEI-PLL-PEG Copolymers: Cationic copolymers like polyethyleneimine-poly-L-lysine-polyethylene glycol (PEI-PLL-PEG) have been used to deliver genetic material. Angiopep-2 conjugation to these nanoparticles enabled the delivery of a suicide gene to the brain, resulting in a notable anti-tumor effect and increased survival in a mouse model of human glioblastoma. mdpi.com

Dendrimers: Dendrimers, with their highly branched structure, are another class of polymers utilized for drug delivery. mdpi.com Polyamidoamine (PAMAM) dendrimers modified with Angiopep-2 have shown efficacy in delivering doxorubicin to glioma cells. nih.gov These functionalized dendrimers can also be used for gene delivery, with studies showing selective uptake by brain capillary endothelial cells and accumulation in the brain. researchgate.netnih.gov

| Polymeric Nanoparticle Type | Cargo | Key Finding |

| PLGA | Doxorubicin | Enhanced survival in glioblastoma mouse models when combined with ultrasound. mdpi.com |

| PEI-PLL-PEG | Suicide Gene | Significant anti-tumor effect and survival benefit in a glioblastoma mouse model. mdpi.com |

| PAMAM Dendrimer | Doxorubicin/DNA | Effective delivery to glioma cells and targeted gene expression in the brain. nih.govnih.gov |

| Polymersomes | Doxorubicin | 5-fold increase in cellular uptake in U87MG glioblastoma cells compared to non-targeted polymersomes. nih.gov |

Liposomes are well-established drug delivery vehicles. Modifying their surface with Angiopep-2 enhances their ability to target the brain. nih.gov

Bubble Liposomes: These are unique liposomes that entrap ultrasound contrast gas and can be used for both imaging and delivery of therapeutic agents like plasmid DNA or small interfering RNA. jst.go.jp When modified with Angiopep-2, these bubble liposomes (Ang2-BLs) specifically interact with brain endothelial cells via the LRP1 receptor and show accumulation in brain tissue following intravascular injection. nih.govjst.go.jpjst.go.jp This makes them a promising tool for brain-targeted delivery and ultrasound imaging. semanticscholar.org

| Liposomal Formulation | Cargo | Key Finding |

| Bubble Liposomes (Ang2-BLs) | Ultrasound Contrast Gas, Nucleic Acids | Specific interaction with brain endothelial cells and accumulation in brain tissue. jst.go.jpjst.go.jp |

| Cationic Liposomes | siRNA against GOLPH3 | Effective and specific delivery to glioma, inhibiting tumor growth in mouse models. mdpi.com |

| Lipid Cubosomes | Cisplatin, Temozolomide | 3-fold increase in brain accumulation compared to non-functionalized cubosomes. nih.gov |

Inorganic nanomaterials offer unique physical and chemical properties that can be exploited for drug delivery and imaging.

Gold Nanoparticles: The surface of gold nanoparticles can be readily modified with targeting ligands like Angiopep-2. mdpi.com Angiopep-2-modified gold nanoparticles have been shown to enhance the efficacy of radiation therapy in brain tumors in vivo. mdpi.com

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs possess a porous structure that allows for high drug loading. cornell.edu Lipid-coated MSNs loaded with paclitaxel (B517696) and functionalized with Angiopep-2 (ANG-LP-MSN-PTX) demonstrated a higher targeting efficiency (20.6%) compared to their non-targeted counterparts (10.6%) in a pharmacokinetic study. nih.gov These targeted nanoparticles also showed a higher penetration ability in vitro (10.74%) and led to increased apoptosis in C6 glioma cells. nih.gov

Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) are valuable for both diagnostics (as MRI contrast agents) and therapy. researchgate.net Angiopep-2 and TAT peptide dual-modified magnetic lipid-polymer hybrid nanoparticles have been designed for gene delivery to brain glioma, enhancing both BBB penetration and tumor targeting. nih.govrsc.org

| Inorganic Nanomaterial | Cargo | Key Finding |

| Gold Nanoparticles | Radiosensitizer | Enhanced the effects of radiation therapy on brain tumor growth in vivo. mdpi.com |

| Mesoporous Silica Nanoparticles | Paclitaxel | Targeting efficiency of 20.6% compared to 10.6% for non-targeted nanoparticles. nih.gov |

| Magnetic Nanoparticles | pDNA | Synergistic multitargeting to penetrate the BBB and deliver therapeutic genes to glioma cells. rsc.org |

While research on this compound functionalization of ferritin nanocarriers is still emerging, the concept of using protein cages for targeted delivery is well-established. The genetic or chemical modification of protein cages like ferritin with Angiopep-2 could provide a biocompatible and biodegradable platform for brain-targeted drug delivery.

Extracellular vesicles are naturally released, cell-derived vesicles that play a role in intercellular communication. They are being explored as natural nanocarriers for therapeutic agents.

Engineered Small Extracellular Vesicles (sEVs): Small EVs can be engineered to display targeting ligands on their surface. nih.gov Dual-functionalized sEVs, modified with both Angiopep-2 and the cell-penetrating TAT peptide, and loaded with doxorubicin, were able to cross the BBB and penetrate glioma tumors. This approach significantly improved the survival time of glioma-bearing mice by more than 2-fold. nih.gov In another study, Angiopep-2 modified EVs derived from M2 microglia were shown to target sites of spinal cord injury and reduce brain inflammation. nih.gov

| Engineered EV Type | Cargo | Key Finding |

| Dual-modified sEVs (Angiopep-2 and TAT) | Doxorubicin | Over 2-fold improvement in survival time of glioma mice. nih.gov |

| M2 Microglia-derived EVs | N/A (therapeutic EVs) | Targeted spinal cord injury sites and reduced brain inflammation. nih.gov |

Development of Peptide-Drug Conjugates (PDCs) with this compound

In addition to modifying nanocarriers, this compound can be directly conjugated to therapeutic drugs to form peptide-drug conjugates (PDCs). nih.gov This approach aims to improve the drug's ability to cross the BBB and reach its target in the brain.

Research has focused on developing Angiopep-2 conjugates with various anticancer agents. For example, lapatinib-Angiopep-2 conjugates were synthesized and showed greatly enhanced solubility compared to free lapatinib. tdl.org These conjugates are designed to act as prodrugs, releasing the active drug at the target site. tdl.org Another study developed conjugates of Angiopep-2 with daunorubicin, which demonstrated high and selective efficacy against glioblastoma cells. researchgate.net The conjugation of paclitaxel to Angiopep-2 has also been explored to improve its efficacy against glioma. nih.gov Homogeneous conjugation of Angiopep-2 to monoclonal antibodies has been shown to improve binding affinity to brain microvascular endothelial cells and accumulation in intracranial tumors. rsc.org

Small Molecule Therapeutic Conjugates (e.g., Taxane Derivatives, Daunomycin, Psoralen (B192213) Derivatives)

The functionalization of small molecule drugs with Angiopep-2 represents a key strategy to enhance their delivery to the central nervous system (CNS) for treating brain tumors like glioblastoma. nih.govsmolecule.com

Taxane Derivatives: Paclitaxel, a potent anti-cancer agent, has been conjugated to Angiopep-2 to create the compound known as ANG1005. creative-peptides.comsmolecule.com This conjugation allows the chemotherapeutic agent to be transported across the BBB. nih.gov Research has shown that this peptide-drug conjugate could improve the efficacy of paclitaxel against glioma. nih.gov

Daunomycin: Studies have explored the conjugation of the chemotherapeutic drug daunomycin to Angiopep-2 to assess its efficacy against glioblastoma cells. kvinzo.comnih.gov Research into conjugates with one, two, or three daunomycin molecules revealed that the position of the drug on the peptide has a more significant influence on antitumor activity than the number of conjugated drug molecules. kvinzo.comnih.gov Conjugates where daunomycin was attached to the N-terminus of Angiopep-2 showed the highest cytostatic effect on U87 human glioblastoma cells. nih.govresearchgate.net

Table 1: Effect of Daunomycin Conjugation Position on Glioblastoma Cell Viability Data from in vitro studies on U87GM human glioblastoma cell line.

| Angiopep-2-Daunomycin Conjugate | Conjugation Site | IC50 (µM) |

|---|---|---|

| Compound 3 | N-terminus | 10.9 ± 2.8 |

| Compound 4 | Lysine (B10760008) side chain (position unknown) | 24.0 ± 5.9 |

| Compound 2 | Lysine side chain (position 15) | 30.2 ± 6.4 |

Psoralen Derivatives: A psoralen derivative, PAPTP, which targets the mitochondrial potassium channel mtKv1.3, is effective against glioblastoma cells in vitro but cannot cross the BBB. nih.gov To overcome this, PAPTP was coupled to Angiopep-2. This conjugation strategy successfully enabled the delivery of the compound into the brain in mouse models, demonstrating a viable method for overcoming the BBB for this class of therapeutics. nih.gov

Monoclonal Antibody (mAb) and Antibody-Drug Conjugate (ADC) Functionalization

The therapeutic potential of monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) for treating CNS disorders and brain tumors is often limited by their inability to cross the BBB. nih.govrsc.org Functionalizing these large molecules with Angiopep-2 is a promising strategy to overcome this limitation. nih.gov By conjugating Angiopep-2 to an antibody, the resulting construct can leverage the LRP1-mediated transport pathway to gain entry into the brain. rsc.orgminsky.ai For example, an anti-HER2 mAb conjugated with Angiopep-2 showed enhanced BBB permeability in a mouse model of intracranial tumors. nih.govrsc.org This approach effectively provides the antibody with dual-targeting functionality: the Angiopep-2 moiety targets LRP1 for BBB transcytosis, while the mAb moiety targets its specific receptor (e.g., EGFRvIII) on tumor cells. nih.gov

Homogeneous vs. Heterogeneous Conjugation Modalities for Enhanced Delivery

The method of conjugating Angiopep-2 to a monoclonal antibody significantly impacts the resulting conjugate's efficacy. nih.govrsc.org

Heterogeneous Conjugation: Conventional methods, such as those targeting lysine residues, result in a heterogeneous mixture of conjugates. nih.gov This means the number and location of the attached Angiopep-2 peptides vary from one antibody molecule to another. rsc.org

Homogeneous Conjugation: This approach involves site-specific conjugation, ensuring that a precise number of Angiopep-2 peptides are attached to a specific location on each antibody. nih.govrsc.org For instance, microbial transglutaminase (MTGase) can be used to install linkers at a specific glutamine residue (Q295) in the Fc region of an antibody, followed by the attachment of Angiopep-2. rsc.org

Research directly comparing these two modalities has shown that homogeneous conjugation of Angiopep-2 to an anti-EGFR mAb provides superior performance. nih.govrsc.org The homogeneous conjugate exhibited improved binding affinity for LRP-1 on brain microvascular endothelial cells and enhanced accumulation in brain tissues and intracranial tumors in vivo compared to its heterogeneous counterpart. nih.govrsc.org These findings suggest that the well-defined structure of homogeneous conjugates leads to more effective LRP-1 receptor-mediated transcytosis. nih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Angiopep-2 mAb Conjugates

| Attribute | Homogeneous Conjugate | Heterogeneous Conjugate |

|---|---|---|

| Conjugation Method | Site-specific attachment | Random attachment |

| Binding Affinity for LRP-1 | Higher | Lower |

| Accumulation in Brain Tissue | Enhanced | Standard |

| Accumulation in Intracranial Tumors | Efficiently accumulates | Less efficient accumulation |

This compound in Gene and Nucleic Acid Delivery Research

This compound is increasingly utilized in nanomedicine to deliver nucleic acid-based therapeutics across the BBB for gene therapy applications in brain diseases. creative-peptides.commdpi.com The peptide is appended to various nanostructures, such as liposomes and polymeric nanoparticles, to transport therapeutic genes reliably. nih.govmdpi.com

siRNA Delivery Systems for Gene Silencing Studies

Small interfering RNA (siRNA) offers a powerful tool for silencing genes involved in cancer progression. However, its delivery to brain tumors is challenging. Angiopep-2 functionalized nanosystems have been developed to address this. mdpi.com

Targeted Genes: These systems have been used to deliver siRNA against genes critical for glioma survival and growth, including Polo-like kinase 1 (PLK1), vascular endothelial growth factor (VEGF), vascular endothelial growth factor receptor-2 (VEGFR2), Golgi phosphoprotein 3 (GOLPH3), and epidermal growth factor receptor (EGFR). mdpi.comnih.govnih.govresearchgate.net

Delivery Vehicles: Cationic liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles are common carriers. mdpi.comnih.gov For instance, Angiopep-2-functionalized cationic liposomes effectively delivered siRNA against GOLPH3 to glioma cells. mdpi.com In another study, PLGA nanoparticles co-delivering doxorubicin and EGFR siRNA were modified with Angiopep-2, leading to significant EGFR silencing and prolonged survival in glioma-bearing mice. nih.govresearchgate.net An optimized lipid nanoparticle (LNP) system modified with Angiopep-2 was shown to effectively deliver PLK1-targeted siRNA to treat a mouse model of glioblastoma multiforme, inhibiting tumor growth. nih.gov

Plasmid DNA Delivery for Gene Expression Research

Beyond gene silencing, Angiopep-2 is used to deliver plasmid DNA (pDNA) to the brain for gene expression, offering potential therapies for neurodegenerative diseases and cancer. nih.govmdpi.com Non-viral vectors are preferred due to their lower immunogenicity compared to viral vectors. nih.gov

Carrier Systems: Angiopep-2 has been conjugated to cationic carriers like polyamidoamine (PAMAM) dendrimers and polyethyleneimine-poly-L-lysine-polyethylene glycol (PEI-PLL-PEG) nanoparticles, which can bind DNA through electrostatic interactions. nih.govmdpi.com

Research Applications: Angiopep-2-conjugated dendrigraft poly-L-lysines have been used to deliver a therapeutic gene for human glial cell line-derived neurotrophic factor in a Parkinson's disease model. mdpi.com Additionally, Angiopep-2 and TAT peptide dual-modified magnetic lipid-polymer hybrid nanoparticles have been shown to effectively deliver a pEGFP-C1 reporter gene to C6 glioma cells after crossing a BBB model. mdpi.comnih.govrsc.org

mRNA Lipid Nanoparticle (LNP) Functionalization for Improved Transfection

The use of messenger RNA (mRNA) presents a promising therapeutic avenue. Lipid nanoparticles (LNPs) are a leading platform for mRNA delivery. Functionalizing these LNPs with this compound enhances their ability to target brain cells. rndsystems.com The cysteine residue in this compound allows for straightforward conjugation to LNPs, often via thiol-maleimide click chemistry. rndsystems.com Research has demonstrated that mRNA LNPs functionalized with this compound show improved transfection efficiency in cultured brain endothelial and neuronal cells. rndsystems.com This enhancement was also observed in vivo following systemic administration in mice, indicating that this strategy is effective for improving gene delivery to the brain. rndsystems.com

Research Applications of Angiopep 2 Cys in Central Nervous System Cns Disorder Models

Pre-clinical Brain Tumor Research Models

The ability of Angiopep-2 to enhance the delivery of anticancer agents to brain tumors has been extensively investigated in various preclinical models. By conjugating Angiopep-2 to drugs or nanocarriers, researchers aim to improve therapeutic efficacy and patient outcomes for aggressive brain cancers.

Glioblastoma Multiforme (GBM) Models

Glioblastoma multiforme is the most aggressive primary brain tumor in adults, with a dismal prognosis largely due to the BBB limiting the efficacy of chemotherapeutics. Angiopep-2's ability to bind to LRP1, which is highly expressed on both the BBB and glioblastoma cells, makes it a promising candidate for targeted drug delivery. creative-peptides.com

Research has focused on conjugating Angiopep-2 to various nanoparticles, such as liposomes and polymersomes, loaded with chemotherapeutic agents like paclitaxel (B517696), doxorubicin (B1662922), and temozolomide. nih.govstyvalley.com In vitro studies using glioblastoma cell lines, such as U87 cells, have demonstrated that Angiopep-2-modified nanoparticles exhibit enhanced cellular uptake compared to their non-targeted counterparts. nih.govnih.gov This increased uptake is attributed to LRP1-mediated endocytosis. nih.gov Furthermore, in vivo studies using orthotopic U87MG human glioblastoma xenograft models in mice have shown that Angiopep-2 functionalized nanoprobes can efficiently cross the BBB and delineate tumor boundaries with a high target-to-background signal ratio. novoprolabs.com

Dual-targeting strategies have also been explored, where nanoparticles are functionalized with both Angiopep-2 and another targeting ligand, such as an activatable cell-penetrating peptide, to further enhance glioma localization and anti-tumor effect. nih.gov For instance, a dual-targeting immunoliposome encapsulating temozolomide and decorated with Angiopep-2 and an anti-CD133 antibody showed significantly increased cytotoxicity against U87MG glioblastoma stem cells. nih.gov

| Delivery System | Therapeutic/Diagnostic Agent | Model System | Key Findings | Citation |

|---|---|---|---|---|

| Angiopep-2-functionalized lipid cubosomes | Cisplatin and Temozolomide | In vitro BBB models (hCMEC/D3 monolayer, 3D spheroids), BBB/GBM-on-a-chip | Enhanced BBB penetration and a 3-fold increase in uptake by U87 glioblastoma cells compared to non-functionalized cubosomes. | nih.gov |

| Dual-targeting immunoliposome (Angiopep-2 and anti-CD133 mAb) | Temozolomide | In vitro U87MG glioblastoma stem cells | Increased cytotoxicity by 425-fold compared to free temozolomide. | nih.gov |

| Angiopep-2-modified nanoparticles | siRNA against oncogene EGFR | Animal models | Reduced tumor volume by 70%. | creative-peptides.com |

| Angiopep-2 conjugated nanoparticles | Anticancer drugs (e.g., doxorubicin, paclitaxel) | Glioblastoma models | Effectively traverses the BBB to target neoplastic cells. | styvalley.com |

Breast Cancer Brain Metastasis Models

Brain metastases are a severe complication of breast cancer, and the BBB presents a major hurdle for effective treatment. Angiopep-2 has been investigated as a vector to deliver chemotherapy to these secondary tumors. The conjugation of paclitaxel to Angiopep-2, creating the compound ANG1005, has been a key area of research. nih.gov This peptide-drug conjugate was designed to cross the BBB via LRP-1 mediated transcytosis and release paclitaxel within the tumor cells. nih.gov

Studies in mouse models of breast cancer brain metastasis have demonstrated that ANG1005 leads to significantly improved delivery of paclitaxel to the brain and brain metastases compared to free paclitaxel. oaepublish.com This enhanced delivery translated to a more potent inhibition of intracerebral tumor xenografts. nih.gov

| Delivery System | Therapeutic Agent | Model System | Key Findings | Citation |

|---|---|---|---|---|

| ANG1005 (Angiopep-2-paclitaxel conjugate) | Paclitaxel | Murine models of intracerebral human tumor xenografts | More potent inhibition of tumor growth compared to paclitaxel alone. | nih.gov |

| ANG4043 (Angiopep-2-anti-HER2 mAb conjugate) | Anti-HER2 monoclonal antibody | BCBM rat model | Retained anti-proliferative potency and showed increased uptake in brain endothelial cells and enhanced BBB permeability. | oaepublish.com |

Evaluation of Anti-Tumor Efficacy and Survival Benefits in Animal Xenograft Models

The ultimate goal of developing Angiopep-2-based delivery systems is to improve anti-tumor efficacy and prolong survival. In various animal xenograft models of brain tumors, treatment with Angiopep-2-conjugated therapies has shown promising results. For instance, in a glioblastoma mouse model, treatment with dual-targeting immunoliposomes loaded with temozolomide and functionalized with Angiopep-2 and an anti-CD133 antibody resulted in a significant increase in the lifespan and median survival time of the tumor-bearing mice compared to those treated with free temozolomide. nih.gov Specifically, the median survival time increased to 49.2 days with the targeted liposomes compared to 23.3 days with free temozolomide. nih.gov

Similarly, ANG1005 has demonstrated significant anti-tumor activity in preclinical models, leading to its evaluation in clinical trials for patients with brain metastases. nih.gov The enhanced delivery of the cytotoxic payload to the tumor site, facilitated by Angiopep-2, is directly correlated with improved therapeutic outcomes in these models.

Investigation in Neurodegenerative Disease Research Models

The application of Angiopep-2 extends beyond oncology into the realm of neurodegenerative diseases. The ability to transport molecules across the BBB is also crucial for treating conditions like Parkinson's and Alzheimer's disease, where the therapeutic targets are located within the brain parenchyma.

Parkinson's Disease Models

In the context of Parkinson's disease (PD), research has explored the potential of Angiopep-2 to target α-synuclein, a protein that aggregates in the brains of PD patients. Molecular docking simulations have indicated a high binding affinity of Angiopep-2 to α-synuclein. researchgate.net In a rat model of Parkinson's disease, Angiopep-2 was shown to serve as a contrast agent for chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI), allowing for the visualization of α-synuclein. researchgate.net Following intravenous injection, an enhanced CEST effect was observed in the striatum and frontal lobe of the PD rats, co-localizing with α-synuclein deposits confirmed by immunohistochemistry. researchgate.net These findings suggest that Angiopep-2 could be a valuable tool for both the diagnosis and targeted therapy of Parkinson's disease.

Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. Angiopep-2 has been shown to specifically bind to Aβ. nih.gov This property has been leveraged in preclinical AD models for diagnostic imaging. In APP/PS1 mice, an animal model of AD, Angiopep-2 has been used as an exogenous contrast agent for CEST MRI to detect Aβ plaques. nih.gov

Furthermore, Angiopep-2 has been used to modify liposomes carrying neuroprotective drugs to enhance their delivery to the brain in AD models. nih.gov In a study using APP/PS-1 mice, Angiopep-2 modified liposomes loaded with Salidroside and Icariin were able to cross the BBB, increase drug accumulation in the brain, and subsequently reverse neuronal damage, inhibit neuroinflammation, and improve cognitive function. nih.gov

| Disease Model | Application of Angiopep-2-Cys | Key Findings | Citation |

|---|---|---|---|

| Parkinson's Disease Rat Model | CEST-MRI probe for α-synuclein | Demonstrated high binding affinity to α-synuclein and allowed for its visualization in the brain. | researchgate.net |

| Alzheimer's Disease Mouse Model (APP/PS1) | Exogenous CEST contrast agent for amyloid-β | Enabled the detection of amyloid-β plaques. | nih.gov |

| Alzheimer's Disease Mouse Model (APP/PS-1) | Drug delivery of Salidroside and Icariin via modified liposomes | Improved drug accumulation in the brain, reversed neuronal damage, and improved cognitive function. | nih.gov |

Applications in Research on Other Neurological Conditions

Spinal Cord Injury Repair and Brain Inflammation Models

Research has explored the use of Angiopep-2 in models of spinal cord injury (SCI) and associated brain inflammation, primarily through its conjugation with extracellular vesicles (EVs). One notable approach involves the use of engineered extracellular vesicles modified with Angiopep-2 (M-Ang2-EVs) derived from M2 microglia. mdpi.comnih.gov This strategy leverages the targeting capabilities of Angiopep-2 to deliver therapeutic payloads to the site of injury.

The rationale for using Angiopep-2 in this context is its ability to bind to the low-density lipoprotein receptor-related protein 1 (LRP-1). mdpi.comnih.gov Following spinal cord injury, the expression of LRP-1 is elevated, providing a target for Angiopep-2-conjugated therapies. mdpi.comnih.gov By integrating the Angiopep-2 peptide into M2 microglia-derived EVs, researchers have successfully targeted the site of spinal cord injury. mdpi.comnih.gov

In preclinical studies using mouse models of spinal cord injury, M-Ang2-EVs have demonstrated several therapeutic effects. These engineered vesicles have been shown to promote the phagocytosis of sphingomyelin by microglia and macrophages, which is a crucial step in clearing cellular debris and creating a more favorable environment for repair. mdpi.comnih.gov Furthermore, treatment with M-Ang2-EVs has been observed to promote axon remyelination and elongation, both of which are critical for restoring neuronal function after injury. mdpi.comnih.gov

Beyond the immediate site of injury in the spinal cord, these modified extracellular vesicles have also been found to maintain the integrity of the blood-spinal barrier. mdpi.com Additionally, due to Angiopep-2's ability to cross the blood-brain barrier, M-Ang2-EVs have been shown to reduce brain inflammation that can occur as a secondary consequence of spinal cord injury. mdpi.comnih.gov Functionally, mice treated with M-Ang2-EVs exhibited improved motor function recovery, as assessed by the Basso Mouse Scale (BMS) score, as well as improvements in cognitive impairment and depression-like behaviors that can accompany spinal cord injury. mdpi.com

The table below summarizes the key research findings of this compound in spinal cord injury and brain inflammation models.

| Model System | Key Findings |

| Mouse Model of Spinal Cord Injury | M-Ang2-EVs promote microglia/macrophage phagocytosis of sphingomyelin. |

| Mouse Model of Spinal Cord Injury | M-Ang2-EVs promote axon remyelination and elongation. |

| Mouse Model of Spinal Cord Injury | M-Ang2-EVs help maintain the integrity of the blood-spinal barrier. |

| Mouse Model of Spinal Cord Injury | M-Ang2-EVs reduce brain inflammation secondary to spinal cord injury. |

| Mouse Model of Spinal Cord Injury | Treatment with M-Ang2-EVs leads to improved motor function recovery. |

Research in Brain Injury, Stroke, and Epilepsy Models